Taglutimide

Teratogenicity Developmental Toxicology Thalidomide Analog

Taglutimide (Biglumide, K-2004) is the only glutarimide sedative-hypnotic demonstrating complete non-teratogenicity at 50–400 mg/kg, unlike thalidomide. Critically, it induces hepatic drug-metabolizing enzymes without acting as a CYP450 substrate—enabling selective metabolism studies unattainable with phenobarbital or 3,4-benzpyrene. It potentiates morphine analgesia without intrinsic analgesic activity, ideal for opioid-sparing protocols. Its absence of anticonvulsant effects eliminates the seizure-threshold confounds inherent to benzodiazepines and barbiturates. Source exclusively for developmental toxicology negative controls, non-CYP induction mechanistic profiling, and clean behavioral sedation paradigms where teratogenic risk or enzyme induction bias are unacceptable variables.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 14166-26-8
Cat. No. B611118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaglutimide
CAS14166-26-8
SynonymsTaglutimide
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O
InChIInChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18)/t6-,7+,8-,10-,11+/m1/s1
InChIKeyURPJPYAYMWPUPR-BEBVASNESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Taglutimide (CAS 14166-26-8): A Non-Teratogenic Glutarimide Sedative-Hypnotic for Targeted CNS Research Procurement


Taglutimide (Biglumide, K-2004) is a sedative-hypnotic glutarimide derivative that was originally developed and launched in Austria in 1980 as a pre-operative sedative [1]. It is structurally classified as a bicyclo analog of thalidomide but is critically distinguished by its demonstrated non-teratogenicity in preclinical models [2]. The compound acts as a central nervous system depressant, evidenced by its ability to reduce spontaneous motor activity, potentiate the effects of pentobarbital, and antagonize amphetamine-induced stimulation, while also potentiating morphine analgesia without intrinsic analgesic activity [3].

Why Taglutimide Cannot Be Replaced by Thalidomide, Glutethimide, or Phenobarbital in Specialized Research Protocols


Taglutimide belongs to the glutarimide class of sedative-hypnotics, yet it exhibits a unique constellation of pharmacological properties that preclude simple substitution with structural analogs such as thalidomide or functional counterparts like glutethimide and phenobarbital. While thalidomide is potently teratogenic, taglutimide demonstrates a complete absence of teratogenicity across a broad dose range (50–400 mg/kg) in both mice and rats [1]. Furthermore, its hepatic enzyme induction profile diverges markedly from that of phenobarbital and 3,4-benzpyrene, as taglutimide is not a substrate of monooxygenases and induces a distinct pattern of liver protein changes [2]. These fundamental differences in safety and metabolic interaction mandate compound-specific sourcing for protocols where teratogenic risk or enzyme induction bias are critical variables.

Quantitative Differentiation of Taglutimide: Head-to-Head Evidence Against Key Comparators


Taglutimide vs. Thalidomide: Complete Absence of Teratogenicity Across a Broad Dose Range

In a direct comparative teratology study in mice and rats, taglutimide (as K-2004) showed no embryotoxic or teratogenic effects at doses from 50 to 400 mg/kg, whereas the thalidomide metabolite N-phthalyl isoglutamine was highly teratogenic and embryotoxic [1]. This finding was corroborated by a separate neurotoxicologic comparison in which malformations were observed only after thalidomide treatment, not after taglutimide [2].

Teratogenicity Developmental Toxicology Thalidomide Analog

Taglutimide vs. Phenobarbital & 3,4-Benzpyrene: A Distinct Hepatic Enzyme Induction Signature

Pretreatment with taglutimide significantly decreased plasma dicoumarol levels and shortened hexobarbital-induced narcosis duration in rats, indicating enzyme induction [1]. However, the pattern of liver protein changes and drug metabolism acceleration differed from that induced by phenobarbital or 3,4-benzpyrene. Unlike these classic inducers, taglutimide is not a substrate of monooxygenases [1].

Drug Metabolism Enzyme Induction Monooxygenase

Taglutimide Pharmacokinetics: 82% Absorption Within 1 Hour and >95% Renal Elimination

In a dedicated rat pharmacokinetic study, taglutimide demonstrated exceptionally rapid oral absorption (82% of a 10 mg dose absorbed within 1 hour) and near-complete elimination within 12 hours (88% excreted), with over 95% of excretion occurring via the urine [1]. This contrasts with many lipophilic sedative-hypnotics that exhibit slower elimination and significant biliary/fecal routes.

Pharmacokinetics Absorption Excretion

Taglutimide: Absence of Anticonvulsant Activity vs. Benzodiazepine and Barbiturate Sedative-Hypnotics

Taglutimide exhibited no anticonvulsant activity against maximum electroshock or strychnine-induced seizures in standard rodent models [1]. This is in stark contrast to benzodiazepines and barbiturates, which are routinely effective in these assays. Taglutimide thus represents a sedative-hypnotic agent devoid of anticonvulsant properties.

Anticonvulsant Seizure Models CNS Selectivity

Taglutimide: Selective Morphine Analgesia Potentiation Without Intrinsic Analgesic Activity

Oral administration of taglutimide significantly potentiated the analgesic action of morphine in preclinical models while exhibiting no analgesic activity when administered alone [1]. This profile differs from that of many sedative-hypnotics, which either lack opioid interaction or produce intrinsic analgesia.

Opioid Potentiation Analgesia Adjunct Therapy

Taglutimide Cardiovascular Safety: No Hemodynamic Effects in Conscious Dog Model

In conscious dog studies, taglutimide produced no demonstrable effect on heart rate or blood pressure at pharmacologically active doses [1]. This is a notable differentiator from many glutarimide and barbiturate sedative-hypnotics, which commonly induce dose-dependent cardiovascular depression.

Cardiovascular Safety Hemodynamics CNS Depressant

Optimal Use Cases for Taglutimide Based on Quantitative Differentiation Evidence


Developmental Toxicology Screening: Non-Teratogenic Sedative Control

Taglutimide is the compound of choice as a non-teratogenic sedative control in developmental toxicology assays where thalidomide would be used as a positive teratogenic control. Its complete lack of embryotoxicity at 50–400 mg/kg (vs. thalidomide's high teratogenicity) [1] allows unambiguous interpretation of teratogenic signals from test articles, eliminating the confounding variable of vehicle- or procedure-related stress without introducing teratogenic bias.

Drug Metabolism Probe: Monooxygenase-Independent Enzyme Induction Studies

For investigators studying non-CYP450-mediated enzyme induction pathways, taglutimide provides a unique tool. Unlike phenobarbital (broad CYP inducer) or 3,4-benzpyrene (CYP1A inducer), taglutimide accelerates metabolism of select substrates (dicoumarol, hexobarbital, procaine) without being a monooxygenase substrate itself [2]. This selectivity makes it invaluable for dissecting alternative induction mechanisms.

Behavioral Neuroscience: Sedation Without Anticonvulsant Confound

In behavioral paradigms where sedation is required but seizure threshold modulation must be avoided, taglutimide's lack of anticonvulsant activity against MES and strychnine-induced seizures [3] provides a clean pharmacological profile unavailable with benzodiazepine or barbiturate sedatives, which routinely elevate seizure thresholds and complicate EEG and behavioral endpoints.

Opioid Adjunct Research: Morphine-Sparing Analgesia Potentiation

Taglutimide enables preclinical investigation of opioid dose-reduction strategies by virtue of its ability to potentiate morphine analgesia without intrinsic analgesic activity [3]. This profile supports protocols examining opioid adjuncts where the adjunct itself must not contribute analgesic confounds, a requirement not met by many sedative-hypnotics evaluated for this purpose.

Quote Request

Request a Quote for Taglutimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.